molecular formula C11H12BrN3S B14212507 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole CAS No. 832150-80-8

5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole

Cat. No.: B14212507
CAS No.: 832150-80-8
M. Wt: 298.20 g/mol
InChI Key: KXKYPSVZZHWEKR-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the 2-bromophenyl hydrazine, which is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is cyclized with hydrazine hydrate to yield the triazole ring. Finally, the propylsulfanyl group is introduced through a nucleophilic substitution reaction using propylthiol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The bromophenyl group can enhance binding affinity to target proteins, while the triazole ring can interfere with enzymatic processes. The propylsulfanyl group may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.

    5-(2-Methylphenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of bromine.

    5-(2-Fluorophenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole makes it unique compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s reactivity and binding properties. This can result in different biological activities and chemical behaviors, making it a valuable compound for research and development.

Properties

CAS No.

832150-80-8

Molecular Formula

C11H12BrN3S

Molecular Weight

298.20 g/mol

IUPAC Name

5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C11H12BrN3S/c1-2-7-16-11-13-10(14-15-11)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14,15)

InChI Key

KXKYPSVZZHWEKR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NNC(=N1)C2=CC=CC=C2Br

Origin of Product

United States

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